5,6,7,8-Tetrahydronaphthalen-2-ylmethanamine
Overview
Description
5,6,7,8-Tetrahydronaphthalen-2-ylmethanamine is a chemical compound that serves as a precursor or building block for various chemical reactions and syntheses. It is related to tetrahydronaphthalene derivatives which have been explored for their potential in creating pharmacologically active molecules and materials with unique properties.
Synthesis Analysis
The synthesis of derivatives of tetrahydronaphthalene often involves multi-step chemical reactions. For instance, 5,6,7,8-tetrahydronaphthalen-1-amine has been used to synthesize thiazolidinones and benzothiazepinones through a one-pot reaction involving mercaptoacetic acid and arenealdehydes, catalyzed by p-TsOH . Additionally, Schiff base compounds have been synthesized using 5,6,7,8-tetrahydronaphthalen-1-ylamine, demonstrating the versatility of tetrahydronaphthalene derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been characterized using various spectroscopic techniques, including GC-MS and NMR . Single-crystal X-ray diffraction has been employed to determine the solid-state structure of these compounds . Computational studies using density functional theory (DFT) have also been conducted to predict and compare the molecular geometry and vibrational frequencies with experimental data .
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives participate in a variety of chemical reactions. The formation of thiazolidinones and benzothiazepinones indicates the reactivity of the amine group in nucleophilic addition and cyclization reactions . Schiff base formation is another reaction that showcases the reactivity of the amine group with carbonyl compounds . The dopaminergic activity of certain tetrahydronaphthalene derivatives has been explored, with the synthesis of enantiomerically pure compounds indicating the importance of stereochemistry in biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure. The presence of different substituents can significantly alter properties such as solubility, boiling point, and melting point. Theoretical calculations have been used to study the energetic behavior of these compounds in various solvent media, with findings suggesting that the total energy decreases with increasing solvent polarity . Non-linear optical (NLO) properties and molecular electrostatic potential (MEP) have also been investigated, providing insight into the electronic properties of these molecules . Additionally, some derivatives have shown promising antioxidant and tumor inhibitory activities, highlighting their potential in medicinal chemistry .
Scientific Research Applications
Pharmacological Potential and Environmental Impact
Cannabinoid and Terpenoid Synergies : Research explores the synergy between cannabinoids and terpenoids, substances that share a precursor with phytocannabinoids, including tetrahydrocannabinol (THC). These studies examine the therapeutic potential for treating pain, inflammation, depression, anxiety, addiction, and other conditions, highlighting the complexity of interactions within cannabis chemistry (Russo, 2011).
Serotonin Receptor Antagonists : Investigations into compounds like AR-A000002, a novel serotonin receptor antagonist, shed light on their anxiolytic and antidepressant potential. This research demonstrates the broad applicability of targeting serotonin receptors in treating mental health disorders (Hudzik et al., 2003).
Environmental VOCs and Health : Studies on volatile organic compounds (VOCs) from forests, including terpenes like limonene and pinene, focus on their antioxidant and anti-inflammatory effects on human health. This research underscores the potential for utilizing natural compounds in enhancing well-being and managing pollution (Antonelli et al., 2020).
Antibiotics in the Environment : A review on the environmental presence of tetracycline antibiotics discusses their ecological risks and the need for effective removal methods. This highlights concerns over antibiotic resistance and environmental safety, pointing to research avenues for pollution control (Daghrir & Drogui, 2013).
Safety And Hazards
The safety information for “5,6,7,8-Tetrahydronaphthalen-2-ylmethanamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCPAUPWLDLCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597201 | |
Record name | 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalen-2-ylmethanamine | |
CAS RN |
15402-69-4 | |
Record name | 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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